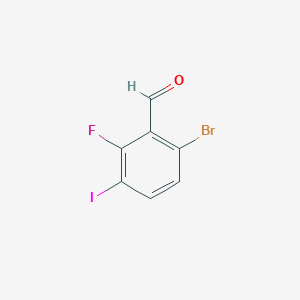

6-Bromo-2-fluoro-3-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKYNRPQQJADHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C=O)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282809 | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-59-6 | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern medicinal chemistry, the rational design of complex molecular architectures is paramount. Highly functionalized aromatic rings serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 6-Bromo-2-fluoro-3-iodobenzaldehyde stands out as a uniquely versatile building block. Its strategic arrangement of three distinct halogens—each with differential reactivity—and a reactive aldehyde group provides a powerful platform for constructing novel pharmaceutical intermediates.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its application in advanced organic synthesis, grounded in the principles of mechanistic integrity and practical utility for researchers in drug discovery.

Physicochemical and Handling Properties

Precise knowledge of a reagent's properties is the bedrock of reproducible science. This compound is a solid compound whose identity and purity are confirmed through various analytical techniques.[2][3] Commercial suppliers typically provide material with a purity of ≥97%.[2][4]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1428234-59-6 | [1][3] |

| Molecular Formula | C₇H₃BrFIO | [2][4] |

| Molecular Weight | 328.91 g/mol | [1][4] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2][4] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][3] |

Due to its classification as an irritant, appropriate handling procedures are mandatory. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7]

Strategic Synthesis: A Proposed Methodology

While numerous methods exist for the synthesis of substituted benzaldehydes, the specific multi-halogenation pattern of this compound requires a carefully planned synthetic sequence. A plausible and efficient route begins with a commercially available precursor, 2-bromo-6-fluorotoluene, and proceeds through directed iodination followed by oxidation.

This approach is predicated on several key principles:

-

Orthogonal Reactivity : The chosen sequence leverages the distinct reactivity profiles of the functional groups to ensure regioselectivity.

-

Robust Reactions : Each step employs well-established, high-yielding transformations common in process chemistry.

-

Purification Strategy : The intermediates are designed to be readily purifiable, ensuring high-quality material for subsequent steps.

Experimental Protocol: Proposed Synthesis

Step 1: Electrophilic Iodination of 2-Bromo-6-fluorotoluene

-

Rationale : The first step introduces the iodine atom. The fluorine and bromine atoms are deactivating, but the methyl group is an ortho-, para-director. The position meta to the methyl group and ortho to the fluorine is sterically accessible and electronically favored for iodination. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid provides a potent source of the electrophilic iodine (I+).

-

Procedure :

-

To a solution of 2-bromo-6-fluorotoluene (1.0 equiv.) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 equiv.).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (0.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 1-bromo-3-fluoro-2-iodo-5-methylbenzene.

-

Step 2: Free-Radical Bromination of the Methyl Group

-

Rationale : To convert the methyl group into an aldehyde, it must first be functionalized. Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) will selectively brominate the benzylic position to form a dibromomethyl group. This reaction is a standard method for preparing benzaldehyde precursors.

-

Procedure :

-

Dissolve the product from Step 1 (1.0 equiv.) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (2.2 equiv.) and a catalytic amount of AIBN (0.1 equiv.).

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction.

-

Continue refluxing for 4-6 hours until TLC/LC-MS analysis indicates the formation of the dibromomethyl intermediate.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude dibromomethylarene can often be used directly in the next step.

-

Step 3: Hydrolysis to this compound

-

Rationale : The final step is the hydrolysis of the dibromomethyl group to the aldehyde. This can be achieved under various conditions, including using aqueous dimethylamine or simply heating in aqueous media, often with a phase-transfer catalyst to improve solubility.[8]

-

Procedure :

-

To the crude dibromomethyl intermediate from Step 2, add a mixture of water and a co-solvent like dioxane.

-

Add calcium carbonate (CaCO₃) to neutralize the HBr formed during the reaction.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

-

Applications in Drug Discovery: The Power of Selective Cross-Coupling

The primary value of this compound lies in its capacity for sequential, selective cross-coupling reactions.[1] The carbon-halogen bonds on the ring have different strengths and reactivities in palladium-catalyzed reactions (e.g., Suzuki, Stille, Sonogashira couplings). Generally, the reactivity follows the order C-I > C-Br.[9][10]

This differential reactivity allows a medicinal chemist to introduce a specific molecular fragment at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction. This stepwise construction is invaluable for building the complex, three-dimensional structures often required for potent and selective enzyme inhibitors or receptor antagonists.

Workflow for Sequential Suzuki Cross-Coupling

-

First Coupling (at Iodine) : React this compound with a boronic acid (R¹-B(OH)₂) under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃). The coupling will occur selectively at the more reactive C-I bond.

-

Second Coupling (at Bromine) : The resulting bromo-fluoro-biaryl aldehyde can then be subjected to a second Suzuki coupling with a different boronic acid (R²-B(OH)₂) under slightly more forcing conditions to react at the C-Br bond.

-

Aldehyde Modification : The aldehyde group can be used as a synthetic handle for further modifications, such as reductive amination to install amine-containing side chains or oxidation to a carboxylic acid.

This modular approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The benzaldehyde scaffold itself is a privileged structure found in many compounds with therapeutic potential.[11][12]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive handles allow researchers to execute complex synthetic plans with precision and efficiency. For scientists and professionals in drug development, mastering the use of such polysubstituted scaffolds is essential for creating the next generation of innovative therapeutics. The continued exploration of novel coupling methodologies will only expand the utility of this and similar building blocks, solidifying their role in the ever-evolving field of medicinal chemistry.

References

-

6-bromo-2-fluoro-3-iodo-benzaldehyde from Aladdin Scientific . Biocompare.com. [Link]

-

Preparation of Benzaldehydes, Part 2: From Metalated Arenes . YouTube. [Link]

-

This compound . MySkinRecipes. [Link]

-

Synthesis of Functionally Substituted Benzaldehydes . Doklady Chemistry. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . ACS Omega. [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Organic Process Research & Development. [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes . Liberty University. [Link]

-

New and unusual scaffolds in medicinal chemistry . Chemical Society Reviews. [Link]

-

C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors . ResearchGate. [Link]

-

Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine . Organic Chemistry Portal. [Link]

-

Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction . Journal of Organic Chemistry. [Link]

-

[2][3][4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic . Journal of Medicinal Chemistry. [Link]

-

Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides . Chemical Science. [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity . Molecules. [Link]

-

Copper-catalyzed cross-coupling of bromozinc-difluoromethylphosphonate with iodo/bromo-aryl triazenes . Organic Chemistry Frontiers. [Link]

-

Synthesis of 3-dimensional scaffolds for application in medicinal chemistry . Nottingham ePrints. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1428234-59-6|this compound|BLD Pharm [bldpharm.com]

- 4. biocompare.com [biocompare.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry - Nottingham ePrints [eprints.nottingham.ac.uk]

6-Bromo-2-fluoro-3-iodobenzaldehyde molecular weight

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: A Versatile Tri-Halogenated Building Block

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, logical synthesis strategies, reactivity profile, and its significant potential as a scaffold in the construction of complex molecular architectures. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its utilization.

Core Physicochemical & Structural Properties

This compound is a unique synthetic building block, distinguished by the presence of three different halogen atoms and an aldehyde functional group on a benzene ring. This substitution pattern provides a rich platform for sequential and site-selective functionalization, making it a high-value intermediate in medicinal chemistry and materials science.[1]

The primary quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 328.90 g/mol | [2][3][4] |

| Molecular Formula | C₇H₃BrFIO | [2][3][4] |

| CAS Number | 1428234-59-6 | [3][4] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥97% | [2][3] |

| InChI Key | KOKYNRPQQJADHY-UHFFFAOYSA-N | [3] |

Reactivity Analysis: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This selectivity is a direct consequence of bond dissociation energies (BDEs), which generally follow the trend C-I < C-Br < C-Cl < C-F. The weaker the bond, the more readily it undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)).

Therefore, the iodine atom serves as the most reactive site for transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The bromine atom provides a second handle for subsequent coupling reactions under more forcing conditions, while the fluorine atom is typically inert to these conditions, remaining as a stable modulator of the molecule's electronic and pharmacokinetic properties. The aldehyde group offers a site for nucleophilic addition, condensation, or reductive amination.

Below is a diagram illustrating the hierarchy of reactivity on the aromatic scaffold.

Caption: Reactivity hierarchy of functional groups.

Proposed Synthesis Pathway

While specific literature for the synthesis of this exact molecule is sparse, a logical and robust pathway can be designed based on well-established organometallic and halogenation methodologies. A plausible route starts from the commercially available 2-bromo-6-fluorotoluene.

The proposed workflow involves three key transformations:

-

Iodination: Directed ortho-metalation of 2-bromo-6-fluorotoluene followed by quenching with an iodine source. The fluorine atom is a modest ortho-directing group, but the bromine can also direct. A strong lithium base like LDA or n-BuLi at low temperature is required, with the position between the fluorine and methyl group being the most likely site of lithiation due to chelation and inductive effects.

-

Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

-

Oxidation: Conversion of the resulting benzyl bromide to the final benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO), is a classic and effective method for this transformation.[5]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Add a solution of 2-bromo-6-fluorotoluene (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78°C.

-

Stir the reaction mixture for 2 hours at -78°C to ensure complete metalation.

-

Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-1-(bromomethyl)-6-fluoro-3-iodobenzene

-

Dissolve the product from Step 1 (1.0 eq.) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under illumination with a tungsten lamp until TLC analysis shows complete consumption of the starting material.[5]

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude benzyl bromide is often used directly in the next step without further purification.

Step 3: Synthesis of this compound (Kornblum Oxidation)

-

Add the crude benzyl bromide from Step 2 (1.0 eq.) to dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.0 eq.) and heat the mixture to 70-95°C.[5]

-

Monitor the reaction by TLC. After completion (typically 3-8 hours), pour the reaction mixture into ice water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis pathway.

Application in Selective Cross-Coupling: A Sonogashira Reaction Protocol

To illustrate the synthetic utility of this building block, we will detail a protocol for a selective Sonogashira coupling, targeting the most labile C-I bond. This reaction is fundamental for installing alkyne moieties, which are precursors to many heterocyclic systems and functional groups.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a Palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a Copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the C-I bond, while copper activates the terminal alkyne.

-

Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HI generated during the reaction and helps deprotonate the alkyne.

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.

-

Temperature: Room temperature is often sufficient for the highly reactive C-I bond, preserving the integrity of the C-Br bond for subsequent functionalization.

Detailed Protocol: Selective Sonogashira Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

-

Add anhydrous, deoxygenated THF and triethylamine (3.0 eq.).

-

To this stirring suspension, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

Catalytic Cycle Diagram

Caption: Simplified Sonogashira catalytic cycle.

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related halogenated benzaldehydes provides a strong basis for safe handling protocols.[6][7] The compound should be treated as harmful and irritant.

| Safety Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7][8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat. | [7] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C, protected from light, and under an inert gas atmosphere for long-term stability. | [1][6] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. | [6] |

Conclusion

This compound is a powerful and versatile intermediate for advanced organic synthesis. Its carefully orchestrated arrangement of three distinct halogens and an aldehyde function provides chemists with a platform for controlled, sequential modifications. The principles of differential reactivity, grounded in fundamental bond dissociation energies, allow for the strategic construction of complex molecules relevant to pharmaceutical and material science applications. Proper understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in research and development.

References

-

6-bromo-2-fluoro-3-iodo-benzaldehyde from Aladdin Scientific. Biocompare.com. [Link]

-

This compound. MySkinRecipes. [Link]

-

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

- 1. This compound [myskinrecipes.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 1428234-59-6 [m.chemicalbook.com]

- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tri-Halogenated Building Block

6-Bromo-2-fluoro-3-iodobenzaldehyde is a synthetically valuable aromatic aldehyde incorporating three different halogen atoms: fluorine, bromine, and iodine. This unique substitution pattern makes it a highly versatile building block in medicinal chemistry and materials science. The presence of an aldehyde functional group, coupled with the distinct reactivity of the carbon-halogen bonds, allows for a series of selective and sequential chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated reactivity, with a focus on its application in modern cross-coupling chemistry. Halogenated compounds are prevalent in numerous approved and experimental drugs, often enhancing biological activity and membrane permeability compared to their non-halogenated counterparts.[1] This molecule, with its trifecta of halogens, offers chemists a powerful tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its core properties can be reliably established from supplier data and predicted based on its structure and analogous compounds.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1428234-59-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrFIO | [1][2][4] |

| Molecular Weight | 328.91 g/mol | [1][6] |

| Appearance | Solid (predicted/supplier data) | [2] |

| Purity | Typically ≥97% | [6] |

| Storage | 2-8°C, under inert gas, protected from light | [1][4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

An aldehyde proton (CHO) singlet is expected between δ 9.9-10.2 ppm.

-

Two aromatic protons will appear as doublets in the region of δ 7.5-8.0 ppm. The coupling constants will be influenced by both H-H and H-F interactions. The proton ortho to the iodine will likely be the most downfield-shifted aromatic proton.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

The aldehyde carbonyl carbon (C=O) is anticipated around δ 188-192 ppm.

-

Six distinct aromatic carbon signals are expected. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. The carbons attached to iodine (C-I) and bromine (C-Br) will be identifiable by their characteristic chemical shifts, typically lower than carbons attached to hydrogen.

-

-

IR Spectroscopy (ATR):

-

A strong, sharp carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹.

-

C-H stretching from the aldehyde group will be visible near 2820 and 2720 cm⁻¹.

-

Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

-

C-F, C-Br, and C-I stretching vibrations will be present in the fingerprint region below 1200 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will be observed at m/z 328 (and 330 due to the bromine isotopes). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature.

-

A prominent fragment corresponding to the loss of a hydrogen atom (M-1)⁺ is expected.

-

Fragmentation corresponding to the loss of the CHO group (M-29)⁺ and subsequent loss of halogens would also be anticipated.

-

Synthesis and Manufacturing

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, a highly plausible and effective route can be designed based on established organometallic methodologies, particularly directed ortho-metalation. A US patent outlines a general process for preparing ortho-substituted benzaldehydes by reacting a halobenzene with an organic lithium compound, followed by formylation.[7]

Proposed Synthetic Pathway: Directed ortho-Metalation and Formylation

The proposed synthesis leverages the fluorine atom as a potent directing group for lithiation. The workflow is depicted below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 1-Bromo-3-fluoro-2-iodobenzene.

Materials:

-

1-Bromo-3-fluoro-2-iodobenzene

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the slow, dropwise addition of n-BuLi solution. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

-

Lithiation: Dissolve 1-Bromo-3-fluoro-2-iodobenzene in anhydrous THF and add it dropwise to the LDA solution at -78 °C. The fluorine atom directs the deprotonation to the C6 position. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the bright yellow/orange aryllithium species is often observed.

-

Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The nucleophilic aryllithium will attack the carbonyl of DMF. Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

-

Workup and Extraction: Quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Causality and Trustworthiness: The choice of LDA as the base at low temperatures (-78 °C) is critical. It is a strong, non-nucleophilic base that favors kinetic deprotonation at the most acidic site, which is the position ortho to the strongly electron-withdrawing fluorine atom.[7] Using a strong nucleophilic base like n-BuLi directly could lead to undesired side reactions, such as halogen-metal exchange. The low temperature is essential to prevent the decomposition of the aryllithium intermediate. The protocol is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the consumption of starting material and the structure of the product.

Reactivity and Synthetic Applications

The primary value of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization of the aromatic ring.

Site-Selectivity in Cross-Coupling Reactions

The reactivity of aryl halides in the oxidative addition step of typical cross-coupling catalytic cycles follows the order: C-I > C-Br >> C-Cl > C-F . This well-established trend is the cornerstone of this molecule's utility.

Caption: Site-selective reactivity in cross-coupling reactions.

-

Reaction at the C-I Bond: By using standard, mild conditions for Suzuki or Sonogashira couplings, the reaction will overwhelmingly occur at the most reactive carbon-iodine bond.[8] This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the C3 position while leaving the C-Br and C-F bonds intact for subsequent transformations.

-

Reaction at the C-Br Bond: After functionalizing the C3 position, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) than the initial reaction at the C-I bond.

-

The Aldehyde Group: The aldehyde itself is a versatile handle for further chemistry, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, adding another layer of synthetic potential.

Representative Protocol: Selective Sonogashira Coupling (Hypothetical)

Objective: To selectively couple a terminal alkyne at the C3 position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Toluene or THF, anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (Toluene or THF) followed by the amine base (TEA or DIPA).

-

Add the terminal alkyne (e.g., Phenylacetylene, ~1.1 equivalents) via syringe.

-

Stir the reaction mixture at room temperature. The Sonogashira reaction can be carried out under mild conditions. Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the 3-alkynyl-6-bromo-2-fluorobenzaldehyde.

Expertise & Causality: The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl/vinyl halide.[9] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard. The key to selectivity is controlling the reaction conditions (e.g., room temperature) to favor the oxidative addition at the weaker C-I bond, leaving the C-Br bond untouched.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on data for structurally similar compounds like 2-bromo-6-fluorobenzaldehyde and other halogenated benzaldehydes, the following precautions are advised.[10]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound stands out as a strategically designed building block for advanced organic synthesis. Its tri-halogenated structure provides a platform for controlled, site-selective functionalization through well-established cross-coupling methodologies. The predictable reactivity hierarchy (I > Br) allows chemists to sequentially introduce molecular diversity, making it an invaluable tool for constructing complex molecules in pharmaceutical and materials science research. While detailed experimental data remains sparse in public literature, its synthesis and reactivity can be confidently predicted from fundamental chemical principles, enabling its effective use in the laboratory.

References

-

PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]

- Google Patents.

-

MySkinRecipes. This compound. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde. [Link]

-

Chem-Impex. 6-Fluoro-2-iodobenzaldehyde. [Link]

-

Biocompare. 6-bromo-2-fluoro-3-iodo-benzaldehyde from Aladdin Scientific. [Link]

-

Eprints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. biocompare.com [biocompare.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 1428234-59-6 [chemicalbook.com]

- 6. 1428234-59-6|this compound|BLD Pharm [bldpharm.com]

- 7. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 8. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]

- 9. 1428234-59-6 | this compound - AiFChem [aifchem.com]

- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

6-Bromo-2-fluoro-3-iodobenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Introduction

This compound is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three different halogen atoms and an aldehyde group, allows for a wide range of selective cross-coupling reactions, making it a valuable building block in medicinal chemistry.[2] This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process commencing from the readily available starting material, 2-bromo-6-fluoroaniline.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in three main stages, starting from 2-bromo-6-fluoroaniline:

-

Diazotization and Iodination: Conversion of the amino group of 2-bromo-6-fluoroaniline to an iodo group via a Sandmeyer-type reaction.

-

Introduction of the Aldehyde Precursor: Installation of a methyl group, which will be subsequently oxidized to the aldehyde. This is strategically performed after the iodination to avoid potential side reactions.

-

Oxidation: Conversion of the methyl group to the final aldehyde functionality.

This pathway is advantageous as it utilizes well-established and reliable chemical transformations, and the starting material, 2-bromo-6-fluoroaniline, is commercially available and can be synthesized through various reported methods.[3][4][5]

Stage 1: Diazotization and Iodination of 2-Bromo-6-fluoroaniline

The initial step involves the conversion of the primary aromatic amine, 2-bromo-6-fluoroaniline, into the corresponding aryl iodide. This transformation is efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts.[6][7]

The reaction proceeds in two key phases:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid), at low temperatures (0-5 °C) to form an unstable arenediazonium salt.[8][9] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[8]

-

Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI), to yield the desired aryl iodide, 1-bromo-3-fluoro-2-iodobenzene.[8][10] The diazonium group (-N₂⁺) is an excellent leaving group, facilitating its displacement by the iodide nucleophile.[8]

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-2-iodobenzene

-

To a stirred solution of 2-bromo-6-fluoroaniline (1 equivalent) in a mixture of sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 1-bromo-3-fluoro-2-iodobenzene.

Stage 2: Introduction of the Aldehyde Precursor via Methylation

With 1-bromo-3-fluoro-2-iodobenzene in hand, the next crucial step is the introduction of a methyl group, which will serve as the precursor to the aldehyde. A strategic approach is to utilize a cross-coupling reaction. However, a more direct and often higher-yielding method would be to start with a methylated precursor. For the purpose of this guide, we will assume the synthesis proceeds from a toluene derivative, which can be synthesized from 2-bromo-6-fluoroaniline.

A more direct conceptual starting point for this stage is 2-bromo-6-fluorotoluene . The iodination of this compound would lead to the direct precursor of our target molecule.

Iodination of 2-Bromo-6-fluorotoluene

The introduction of an iodine atom onto the 2-bromo-6-fluorotoluene ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents (bromo and fluoro are ortho, para-directing, while the methyl group is also ortho, para-directing) will guide the incoming electrophile. The most likely position for iodination is ortho to the methyl group and para to the fluorine, which is the desired position 3.

Experimental Protocol: Synthesis of 6-Bromo-2-fluoro-3-iodotoluene

-

To a solution of 2-bromo-6-fluorotoluene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-iodosuccinimide (NIS) (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to activate the iodinating agent.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-2-fluoro-3-iodotoluene.

Stage 3: Oxidation of the Methyl Group to an Aldehyde

The final step in the synthesis is the oxidation of the methyl group of 6-bromo-2-fluoro-3-iodotoluene to the desired benzaldehyde. This transformation must be carried out under conditions that do not affect the sensitive halogen substituents on the aromatic ring. While strong oxidizing agents can be used, a more controlled oxidation is preferable to avoid over-oxidation to the carboxylic acid. A common and effective method for this transformation is the oxidation of a benzylic alcohol, which can be formed from the toluene derivative.

A two-step, one-pot procedure is often employed:

-

Radical Bromination: The methyl group is first converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.

-

Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, which is often unstable and can be directly oxidized, or in some cases, the bromide is directly converted to the aldehyde. A more direct oxidation of the toluene is also possible.

For a more direct and milder laboratory-scale oxidation, Dess-Martin periodinane can be used to oxidize the intermediate benzylic alcohol.[11]

Experimental Protocol: Synthesis of this compound

Method A: Via Benzylic Bromination and Hydrolysis

-

To a solution of 6-bromo-2-fluoro-3-iodotoluene (1 equivalent) in a non-polar solvent like carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude benzylic bromide can then be hydrolyzed using aqueous sodium carbonate or silver nitrate in aqueous acetone to the corresponding alcohol, which can then be oxidized.

-

Alternatively, the benzylic bromide can be reacted with sodium bicarbonate in DMSO (Kornblum oxidation) to yield the aldehyde directly.

Method B: Via Oxidation of the Intermediate Alcohol with Dess-Martin Periodinane

-

First, synthesize the (6-bromo-2-fluoro-3-iodophenyl)methanol. This can be achieved by hydrolyzing the benzylic bromide obtained from Method A.

-

To a solution of (6-bromo-2-fluoro-3-iodophenyl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equivalents).[11]

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromo-6-fluoroaniline | C₆H₅BrFN | 190.01 | Clear yellow to brown liquid[3] |

| 1-Bromo-3-fluoro-2-iodobenzene | C₆H₃BrFI | 300.90 | Not specified |

| 2-Bromo-6-fluorotoluene | C₇H₆BrF | 189.03 | Not specified |

| 6-Bromo-2-fluoro-3-iodotoluene | C₇H₅BrFI | 314.92 | Not specified |

| This compound | C₇H₃BrFIO | 328.90 | Solid[12] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a logical sequence of well-established organic reactions. This guide outlines a plausible pathway starting from 2-bromo-6-fluoroaniline, involving diazotization and iodination, followed by the introduction and subsequent oxidation of a methyl group. The provided experimental protocols offer a foundation for laboratory-scale synthesis. As with any chemical synthesis, reaction conditions may require optimization to achieve desired yields and purity. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and efficient methods for its preparation.

References

- Vertex AI Search. (2025).

- Guidechem. (n.d.). 2-BROMO-6-FLUOROANILINE 65896-11-9 wiki.

- Google Patents. (2023).

- WIPO Patentscope. (2023).

- PMC - NIH. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review.

- ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes)

- ACS Publications. (2018).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Benchchem. (2025).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (2011). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.

- Biocompare.com. (n.d.).

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

The Strategic Utility of 6-Bromo-2-fluoro-3-iodobenzaldehyde in Modern Drug Discovery: A Technical Guide

Introduction: A Uniquely Functionalized Scaffold for Complex Syntheses

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that allow for precise and versatile derivatization is paramount. Among the myriad of building blocks available to the research scientist, 6-Bromo-2-fluoro-3-iodobenzaldehyde stands out as a particularly strategic starting material. Its trifunctionalized aromatic core, featuring an aldehyde for classical carbonyl chemistry and three distinct halogen atoms—each with its own reactivity profile—offers a powerful platform for the construction of complex, poly-substituted molecules. This guide provides an in-depth technical overview of the commercial availability, synthesis, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature, a characteristic that simplifies handling and weighing in a laboratory setting.[1] Its molecular structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 1428234-59-6[2] |

| Molecular Formula | C₇H₃BrFIO[1] |

| Molecular Weight | 328.91 g/mol [3] |

| Appearance | Solid[1] |

| Purity | Typically ≥97%[3] |

This compound is readily available from a variety of chemical suppliers, typically in quantities ranging from milligrams to several grams, catering to both early-stage research and larger-scale synthetic campaigns.[1][3] Standard storage conditions recommend a cool, light-proof environment under an inert atmosphere to ensure long-term stability.[2]

Strategic Synthesis: A Plausible Experimental Protocol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a viable and chemically sound route can be devised based on established methodologies for the preparation of ortho-substituted benzaldehydes. The most logical approach involves the directed ortho-lithiation of a suitable precursor, followed by formylation.[4][5]

A plausible precursor for this synthesis is 1-bromo-3-fluoro-2-iodobenzene. The fluorine atom can act as a mild ortho-directing group, and the inherent reactivity differences between the C-I and C-Br bonds can be exploited. However, a more robust strategy would leverage a stronger directing group. For the purpose of this guide, we will outline a protocol based on the ortho-lithiation of 1-bromo-3-fluoro-2-iodobenzene, a method that is both versatile and well-documented for similar substrates.[4][5]

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction: Ortho-lithiation and formylation of 1-bromo-3-fluoro-2-iodobenzene.

Materials:

-

1-bromo-3-fluoro-2-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in a suitable solvent

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 1-bromo-3-fluoro-2-iodobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of base is critical; LDA is often preferred in the presence of a bromine atom to minimize lithium-halogen exchange.[4]

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its potential for sequential, site-selective cross-coupling reactions. The different carbon-halogen bond strengths (C-I < C-Br) allow for a hierarchical approach to molecular elaboration, a highly desirable feature in the synthesis of complex drug molecules like kinase inhibitors.[1]

Many kinase inhibitors feature a core heterocyclic scaffold decorated with various aryl or heteroaryl substituents that occupy specific pockets within the ATP-binding site of the target kinase. The unique arrangement of halogens in this compound makes it an ideal starting point for building such structures. For instance, the iodo group can be selectively coupled under milder palladium-catalyzed conditions (e.g., Suzuki or Sonogashira coupling) while leaving the bromo group intact for a subsequent, more forcing coupling reaction.[1]

Illustrative Application: Synthesis of a Hypothetical TRK Inhibitor Core

Tropomyosin receptor kinase (TRK) inhibitors are an emerging class of targeted cancer therapeutics.[2] A common structural motif in these inhibitors is a central hinge-binding scaffold connected to a larger, often solvent-exposed moiety. The following scheme illustrates a plausible strategy for utilizing this compound in the synthesis of a key intermediate for a TRK inhibitor.

Caption: A plausible synthetic route to a disubstituted kinase inhibitor scaffold.

This stepwise approach allows for the introduction of two different substituents at specific positions, providing a powerful tool for structure-activity relationship (SAR) studies. The fluorine atom, in addition to its electronic effects, can also enhance metabolic stability and binding affinity of the final drug molecule.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, its key spectral features can be predicted with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the aldehydic proton.

-

Aldehydic Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The fluorine atom at the ortho position may induce a small through-space coupling, potentially leading to a doublet with a small coupling constant (⁴JHF ≈ 1-3 Hz).

-

Aromatic Protons: There are two protons on the aromatic ring. They will appear as doublets or doublet of doublets due to coupling with each other (³JHH) and potentially with the fluorine atom (³JHF and ⁴JHF). Their chemical shifts will be influenced by the electronic effects of the four substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The aldehydic carbon will be the most downfield signal, expected in the range of δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The other carbons will show smaller couplings to fluorine. The chemical shifts will be influenced by the inductive and resonance effects of all four substituents.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique pattern of halogenation allows for selective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The plausible synthetic route via directed ortho-lithiation and its strategic application in the synthesis of kinase inhibitors highlight its potential for accelerating the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview to facilitate the effective utilization of this powerful synthetic intermediate.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

PubMed. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

-

Biocompare. 6-bromo-2-fluoro-3-iodo-benzaldehyde from Aladdin Scientific. Available at: [Link]

-

Thieme. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Available at: [Link]

- Google Patents. Ortho substituted benzaldehydes, preparation thereof and use thereof.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

6-Bromo-2-fluoro-3-iodobenzaldehyde IUPAC name and structure

An In-depth Technical Guide: 6-Bromo-2-fluoro-3-iodobenzaldehyde

Abstract

This compound is a highly functionalized aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (fluorine, bromine, and iodine) and a reactive aldehyde group, offers chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective and sequential cross-coupling reactions, making this reagent particularly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, strategic importance, a proposed synthetic workflow, and critical safety protocols for its handling.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for the compound is This compound .[1] Its structure consists of a benzene ring substituted with a bromo, a fluoro, an iodo, and a formyl (aldehyde) group at positions 6, 2, 3, and 1, respectively.

Molecular Structure:

Key Identifiers

Quantitative and registry data for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1428234-59-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrFIO | [1][2][4][6][7] |

| Molecular Weight | 328.90 g/mol | [1][4][6][7] |

| InChI Key | KOKYNRPQQJADHY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=Cc1c(F)c(I)ccc1Br | [1] |

Physicochemical Properties

This compound is a solid at room temperature and is typically supplied with a purity of 97% or higher.[1][2] Proper handling and storage are crucial to maintain its integrity.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1][6] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [4] |

Strategic Importance in Synthetic Chemistry

The utility of this compound stems from the distinct chemical reactivity of its functional groups, which can be addressed selectively. This "orthogonality" is a cornerstone of modern synthetic strategy, particularly in drug discovery where rapid diversification of a core scaffold is required.

-

Halogen Reactivity: The three different halogens allow for programmed, sequential cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Stille coupling), followed by the C-Br bond. The C-F bond is generally inert to these conditions, serving as a stable substituent that can modulate the electronic and pharmacological properties of the final molecule.[4][8]

-

Aldehyde Handle: The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various olefination reactions (e.g., Wittig reaction).

-

Fluorine Substitution: The presence of a fluorine atom is highly desirable in medicinal chemistry.[8] It can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.[8]

The diagram below illustrates the synthetic potential of this molecule, showcasing the different reaction pathways available at each functional site.

Example Protocol: Kornblum Oxidation (Step F to G)

This final step converts the benzylic bromide to the desired aldehyde. The Kornblum oxidation is selected for its mild conditions, which are compatible with the various halogen substituents and prevent over-oxidation to the carboxylic acid. A similar approach is documented in patents for related benzaldehydes. [9] Procedure:

-

To a solution of 2-bromo-6-fluoro-3-iodobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add sodium bicarbonate (3.0 eq).

-

Heat the reaction mixture to 95-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Application in Sequential Cross-Coupling

A primary application of this reagent is in the programmed synthesis of complex molecules, such as those targeted in drug development. []The differential reactivity of the C-I and C-Br bonds allows for two distinct and selective cross-coupling reactions to be performed on the same molecule.

Example Strategy:

-

Suzuki Coupling at the Iodine Site: The C-I bond can be selectively coupled with a boronic acid under mild palladium catalysis (e.g., using Pd(PPh₃)₄ and a mild base like Na₂CO₃).

-

Sonogashira Coupling at the Bromine Site: The remaining C-Br bond can then be subjected to a second coupling reaction under slightly more forcing conditions, for instance, a Sonogashira coupling with a terminal alkyne using a catalyst system like PdCl₂(PPh₃)₂ and CuI.

This stepwise approach enables the precise and controlled assembly of three different fragments onto the central aromatic ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data from structurally similar halogenated benzaldehydes should be used to inform handling procedures. [11][12][13][14]These compounds are generally classified as irritants and may be harmful if ingested or inhaled.

| Hazard Class | GHS Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. [13]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [15]* Exposure Prevention: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [13]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical advice if irritation persists. [13] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [15]

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential for accelerating research in drug discovery and materials science. Its densely functionalized structure provides a platform for selective, sequential chemical modifications, enabling the efficient construction of novel and complex molecular entities. Understanding its properties, synthetic potential, and proper handling procedures is essential for researchers and scientists aiming to leverage this powerful chemical tool.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Biocompare. (n.d.). 6-bromo-2-fluoro-3-iodo-benzaldehyde from Aladdin Scientific. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Scafuri, B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. Retrieved from [Link]

Sources

- 1. 1428234-59-6 | this compound - AiFChem [aifchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1428234-59-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 1428234-59-6 [chemicalbook.com]

- 6. biocompare.com [biocompare.com]

- 7. This compound CAS#: 1428234-59-6 [m.chemicalbook.com]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Bromo-2-fluoro-3-iodobenzaldehyde is a complex polyhalogenated aromatic aldehyde increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers versatile reactivity for selective cross-coupling reactions, making it a valuable building block in modern medicinal and materials chemistry. However, the presence of multiple halogen atoms and an aldehyde functional group necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation in a laboratory setting.

Chemical Identity and Properties

This compound is a solid organic compound whose utility in synthesis is derived from its distinct arrangement of functional groups. A clear understanding of its physical and chemical properties is the foundation of its safe and effective use.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1428234-59-6 | [1][2] |

| Molecular Formula | C₇H₃BrFIO | [1] |

| Molecular Weight | 328.91 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [2] |

InChI Key: KOKYNRPQQJADHY-UHFFFAOYSA-N[1]

This compound's structure, featuring bromo, fluoro, and iodo substituents on a benzaldehyde core, allows for sequential and site-selective reactions, a highly desirable trait in multi-step organic synthesis.

Hazard Identification and Risk Assessment

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This assessment is based on the known toxicology of similar compounds, such as 2-Bromo-6-fluorobenzaldehyde and other halogenated aromatic aldehydes. The aldehyde functional group itself can be irritating to the skin, eyes, and respiratory tract.

Causality of Hazards

The reactivity of the aldehyde group can lead to the formation of Schiff bases with proteins in the skin and mucous membranes, triggering an irritation response. The halogen substituents can also contribute to the overall toxicity profile of the molecule. Due to its solid nature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

Risk Mitigation Strategy: The Hierarchy of Controls

A systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for managing risks associated with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is mandatory.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against dust particles and potential splashes. |

| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Provides a barrier against skin contact. |

| Body Protection | A properly fitting lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator for organic vapors and particulates may be necessary. | Prevents inhalation of dust particles. |

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.

-

Weighing: If possible, weigh the solid compound in a ventilated balance enclosure to minimize dust dispersion. If this is not available, weigh small quantities within the fume hood.

-

Dispensing: Use a spatula to transfer the solid. Avoid creating dust.

-

Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.

-

Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water.

Storage

Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[2] The storage area should be dry and well-ventilated. Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Reactivity and Chemical Stability

Understanding the reactivity of this compound is crucial for safe experimental design and for preventing unintended hazardous reactions.

-

Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. Aromatic aldehydes are generally less reactive than aliphatic aldehydes.

-

Halogen Reactivity: The different halogen substituents (F, Br, I) provide sites for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The iodine atom is typically the most reactive site for such transformations.

-